Cas no 2171973-95-6 (3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid)
3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid
- EN300-1531233
- EN300-1531149
- 2171250-17-0
- 2171973-95-6
- 3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
- (1s,3s)-3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid
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- Inchi: 1S/C26H24N2O6/c1-28(16-12-15(13-16)25(30)31)24(29)23-22(10-11-33-23)27-26(32)34-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,15-16,21H,12-14H2,1H3,(H,27,32)(H,30,31)
- InChI Key: SWLMGOXJGRYUMI-UHFFFAOYSA-N
- SMILES: OC(C1CC(C1)N(C(C1=C(C=CO1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)C)=O
Computed Properties
- Exact Mass: 460.16343649g/mol
- Monoisotopic Mass: 460.16343649g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 761
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 109Ų
3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1531233-0.05g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-0.1g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 0.1g |
$2963.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-0.25g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 0.25g |
$3099.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-0.5g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 0.5g |
$3233.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-1.0g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 1.0g |
$3368.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-2.5g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 2.5g |
$6602.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-5.0g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 5.0g |
$9769.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-10.0g |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 10.0g |
$14487.0 | 2023-07-10 | ||
| Enamine | EN300-1531233-50mg |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1531233-100mg |
3-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-amido]cyclobutane-1-carboxylic acid |
2171973-95-6 | 100mg |
$2963.0 | 2023-09-26 |
3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-N-methyl3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-amidocyclobutane-1-carboxylic acid
3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid: A Comprehensive Overview
3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid is a complex organic compound with the CAS number 2171973-95-6. This compound belongs to the class of cyclobutane derivatives and features a unique combination of functional groups, including a furan ring, a carboxylic acid group, and a protected amino group. The presence of the fluorenylmethoxycarbonyl (Fmoc) group indicates that this compound is likely used in peptide synthesis or as an intermediate in organic synthesis.
The structure of this compound is notable for its cyclobutane ring, which introduces strain and reactivity into the molecule. The furan ring attached at position 2 further enhances the compound's electronic properties, making it potentially useful in various chemical reactions. The Fmoc group is a well-known protecting group for amino acids, and its inclusion suggests that this compound may be used in the synthesis of peptides or other bioactive molecules.
Recent studies have highlighted the importance of strained ring systems like cyclobutane in drug discovery. The unique electronic and steric properties of cyclobutane derivatives make them valuable in designing molecules with specific biological activities. For instance, compounds with cyclobutane rings have been explored for their potential as antimicrobial agents, anti-inflammatory drugs, and cancer therapeutics.
The furan ring in this compound adds another layer of complexity, as furan-containing molecules are known for their ability to engage in various types of interactions, including hydrogen bonding and π–π stacking. These interactions are crucial for determining the bioavailability and efficacy of drugs. The combination of a furan ring with a cyclobutane system could lead to novel pharmacophores with enhanced binding affinity to target proteins.
The Fmoc group plays a critical role in peptide synthesis by protecting the amino group during solid-phase synthesis. This protection allows for precise control over the sequence and structure of peptides, making Fmoc derivatives indispensable in modern drug discovery. The use of Fmoc protection has been optimized over the years, with advancements in coupling chemistry and deprotection strategies significantly improving the efficiency of peptide synthesis.
In terms of synthesis, this compound likely involves a multi-step process that includes the formation of the cyclobutane ring, the attachment of the furan moiety, and the introduction of the Fmoc group. Recent advancements in catalytic methods, such as transition-metal-catalyzed cycloadditions and cross-coupling reactions, have provided new avenues for constructing such complex molecules efficiently.
The application of this compound extends beyond peptide synthesis. Its structure suggests potential use as a building block for constructing more complex molecules or as an intermediate in medicinal chemistry. The integration of multiple functional groups allows for further modification, enabling researchers to explore its versatility in different chemical environments.
From an analytical standpoint, the characterization of this compound would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into its molecular structure, purity, and stereochemistry, which are critical for ensuring its reliability in downstream applications.
In conclusion, 3-N-Methyl-3-{(9H-Fluoren-9-Yl)Methoxycarbonyl}Amino}Furan-2-Amidocyclobutane-1-Carboxylic Acid represents a sophisticated molecule with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups positions it as a valuable tool for researchers aiming to develop novel bioactive compounds.
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